molecular formula C13H24N2O4 B1294107 1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate CAS No. 362703-35-3

1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Cat. No. B1294107
M. Wt: 272.34 g/mol
InChI Key: HZHZQEZZXBLFHO-UHFFFAOYSA-N
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Description

The compound 1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a chemical intermediate with potential applications in the synthesis of various biologically active molecules. It is structurally related to a family of piperidine derivatives that have been explored for their utility in pharmaceutical chemistry. These compounds are often intermediates in the synthesis of drugs targeting a range of diseases, including cancer, bacterial infections, and other conditions requiring therapeutic intervention.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported using various starting materials and synthetic routes. For instance, a key intermediate for the synthesis of a protein kinase inhibitor, CP-690550, was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . Another synthesis route for a tert-butyl piperazine derivative involved amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive reagents and catalysts, yielding 52% of the desired product . Additionally, a high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was established through a series of reactions including nucleophilic substitution and oxidation, with a total yield of up to 71.4% .

Molecular Structure Analysis

The molecular structures of these piperidine derivatives have been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR. X-ray diffraction studies have also been conducted to determine the crystal structures of some compounds, providing detailed information about bond lengths, angles, and molecular conformations . Density functional theory (DFT) has been used to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the synthesized compounds' structures .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, including condensation, nucleophilic substitution, and cyclization, to form various biologically active compounds. For example, tert-butyl piperazine derivatives have been synthesized through condensation reactions and characterized by their reactivity towards other chemical entities . Schiff base compounds have also been synthesized from tert-butyl piperidine derivatives, showcasing the versatility of these intermediates in forming complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl and carboxylate groups can affect the compound's reactivity and interaction with biological targets. The thermal properties and stability of these compounds have been analyzed using thermal analysis techniques, and their molecular and crystal structures have been studied to understand their potential interactions in biological systems .

Scientific Research Applications

  • Proteomics Research

    • This compound is a specialty product used in proteomics research .
  • Synthesis of Piperidine-substituted Triazine Derivatives and Piperidinylamino-diarylpyrimidine (pDAPY) Derivatives

    • This compound can be used to synthesize piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives .
  • Synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides
    • This compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides .
    • These compounds can act as silent information regulator human type 2 (SIRT2) inhibitors . SIRT2 is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT2 inhibitors have potential therapeutic applications in cancer and neurodegenerative diseases.
  • Synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

    • This compound can be used as a starting material in the synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate .
  • Synthesis of 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

    • This compound can also be used as a starting material in the synthesis of 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHZQEZZXBLFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649674
Record name 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

CAS RN

362703-35-3
Record name 1-(1,1-Dimethylethyl) 4-methyl 4-(aminomethyl)-1,4-piperidinedicarboxylate
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Record name 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester
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